

5,7-Difluorochroman-4-ol chemical structure and properties

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Compound of Interest

Compound Name: *5,7-Difluorochroman-4-ol*

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An In-depth Technical Guide to (R)-**5,7-Difluorochroman-4-ol**: A Key Chiral Intermediate in Modern Pharmaceutical Synthesis

Abstract

(R)-**5,7-Difluorochroman-4-ol** is a fluorinated, chiral heterocyclic compound that has emerged as a critical building block in the pharmaceutical industry. Its significance is primarily linked to its role as a key intermediate in the synthesis of Tegoprazan, a potent potassium-competitive acid blocker (P-CAB) for the treatment of acid-related gastrointestinal disorders. The strategic incorporation of fluorine atoms and the specific (R)-stereochemistry at the 4-position are crucial for the efficacy of the final active pharmaceutical ingredient. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, stereoselective synthesis, and spectroscopic analysis of (R)-**5,7-Difluorochroman-4-ol**. Authored from the perspective of a senior application scientist, this document emphasizes the causal reasoning behind synthetic strategies and analytical methodologies, offering field-proven insights for researchers, chemists, and drug development professionals.

Introduction & Strategic Significance

The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.^{[1][2]} Its rigid, fused-ring system provides a versatile template for developing therapeutic agents. The strategic introduction of fluorine into drug candidates is a widely employed tactic to enhance metabolic

stability, modulate lipophilicity, and improve binding affinity.[3][4][5] The carbon-fluorine bond's strength makes it resistant to metabolic cleavage, often increasing a drug's half-life.[1][5]

(R)-5,7-Difluorochroman-4-ol (CAS No: 1270294-05-7) embodies the convergence of these two powerful concepts.[6] The difluorination at the 5 and 7 positions of the aromatic ring enhances the molecule's stability and lipophilicity, while the chiral hydroxyl group at the 4-position serves as a crucial handle for further synthetic transformations.[7][8]

The primary driver for this compound's importance is its role as a synthon for Tegoprazan, a next-generation drug for treating conditions like gastroesophageal reflux disease (GERD).[7][9] In the synthesis of Tegoprazan, the (R)-stereocenter of the chromanol is essential for establishing the correct three-dimensional orientation required for high-affinity binding to the gastric H⁺/K⁺-ATPase, or proton pump.[1][6][10] Consequently, the development of efficient, scalable, and stereoselective synthetic routes to **(R)-5,7-Difluorochroman-4-ol** is a subject of significant industrial and academic interest.[11][12]

Chemical Structure and Physicochemical Properties

The molecule features a chroman core with two fluorine substituents on the benzene ring and a secondary alcohol on the dihydropyran ring. The chirality at the C4 position is critical to its function as a pharmaceutical intermediate.

Caption: Chemical structure of **(R)-5,7-Difluorochroman-4-ol**.

Table 1: Chemical Identifiers and Properties

Identifier/Property	Value	Source(s)
IUPAC Name	(4R)-5,7-difluoro-3,4-dihydro-2H-chromen-4-ol	[10] [13]
CAS Number	1270294-05-7	[6] [7] [8] [9] [13] [14] [15] [16] [17] [18] [19] [20]
Molecular Formula	C ₉ H ₈ F ₂ O ₂	[6] [9] [10] [13] [15] [19] [20] [21]
Molecular Weight	186.15 g/mol	[9] [10] [13] [15] [19] [20] [21]
InChI Key	HGTYMLFMXKYIQW- SSDOTTSSWA-N	[10] [13] [17]
SMILES	O[C@@H]1CCOC2=CC(F)=C C(F)=C12	[10] [15] [16] [22]
Appearance	Solid	[6]
pKa (Predicted)	13.09 ± 0.20	[14] [18]
LogP (Predicted)	1.7807	[14] [15]
Melting Point (Racemate)	68-70 °C	[12]

Stability and Storage

(R)-5,7-Difluorochroman-4-ol is generally stable under recommended storage conditions but is sensitive to certain materials.[\[14\]](#)

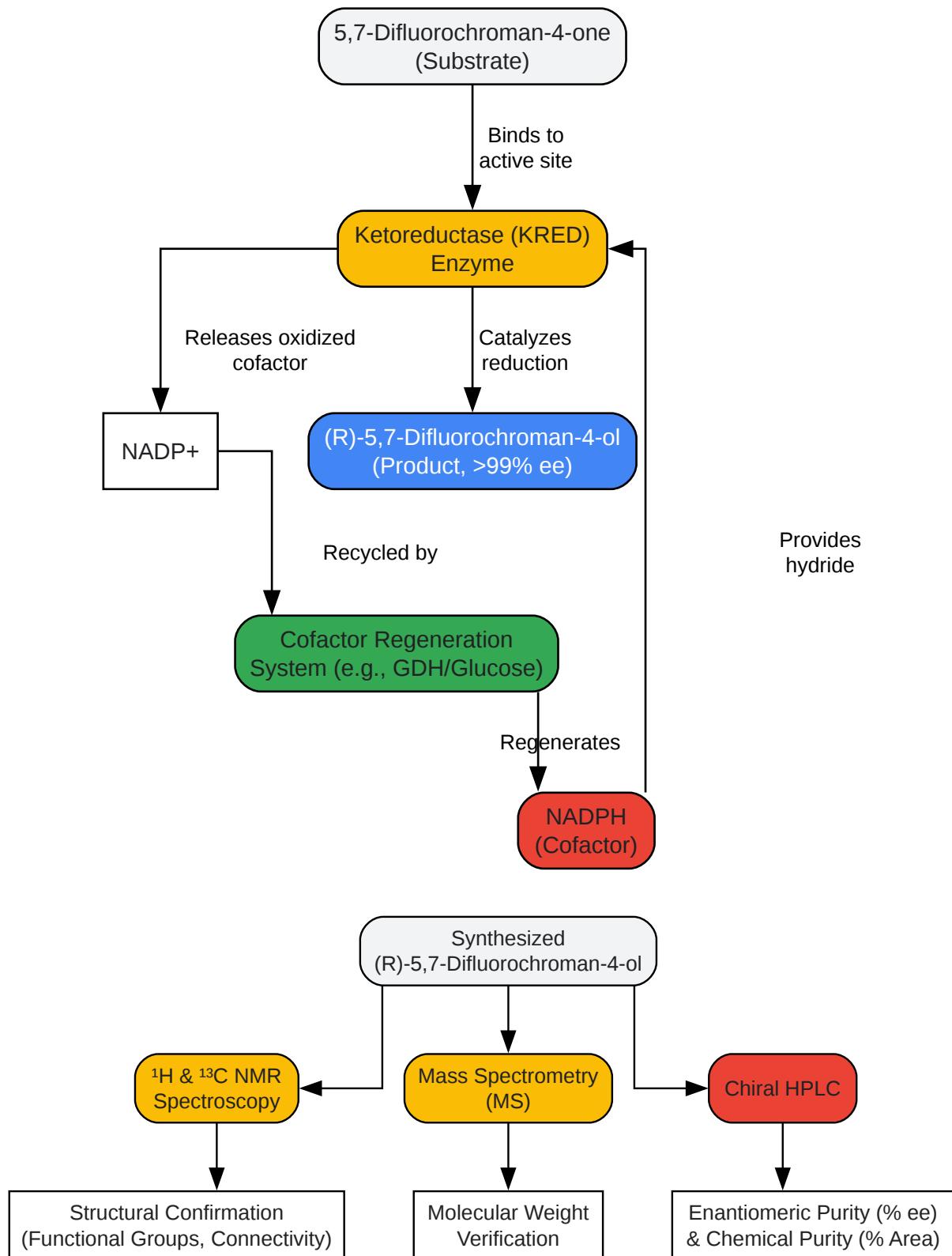
- Storage: For long-term stability, the compound should be stored in a dry, tightly sealed container at 2-8°C under an inert atmosphere (e.g., nitrogen).[\[6\]](#)[\[14\]](#)[\[17\]](#)[\[18\]](#)
- Conditions to Avoid: Exposure to moisture should be avoided.[\[14\]](#)
- Incompatible Materials: Contact with strong acids, acid chlorides, acid anhydrides, and oxidizing agents should be prevented to avoid hazardous reactions.[\[14\]](#)

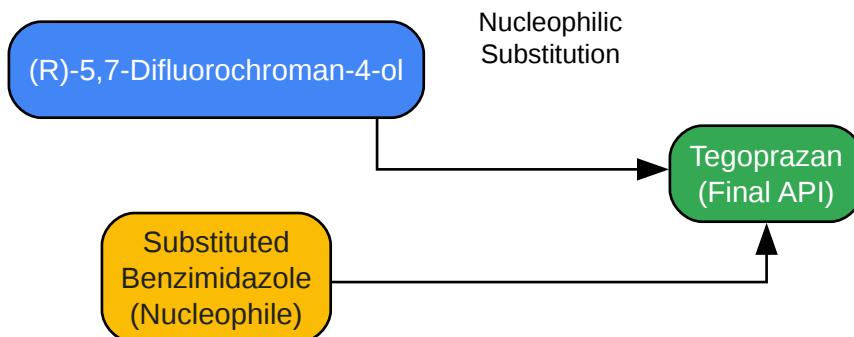
Stereoselective Synthesis: A Tale of Two Strategies

The paramount challenge in synthesizing **(R)-5,7-Difluorochroman-4-ol** is the precise control of the stereocenter at the C4 position. High enantiomeric excess (ee) is non-negotiable for its use in pharmaceutical manufacturing. The most common precursor for this synthesis is the prochiral ketone, 5,7-difluorochroman-4-one.[14][23]

Preferred Pathway: Chemoenzymatic Asymmetric Reduction

This approach is favored in industrial settings due to its exceptional stereoselectivity, mild reaction conditions, and environmentally friendly nature.[10][23] The causality behind this choice lies in the inherent ability of ketoreductase (KRED) enzymes to differentiate between the two faces of the ketone, delivering a hydride ion with remarkable precision to yield the desired (R)-alcohol.[23][24]





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